N1-(4-fluorophenethyl)benzene-1,2-diamine
Overview
Description
N1-(4-fluorophenethyl)benzene-1,2-diamine is an organic compound with the molecular formula C14H15FN2. This compound is characterized by the presence of a fluorophenethyl group attached to a benzene-1,2-diamine core. It is a significant intermediate in the synthesis of various pharmaceuticals and organic materials.
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzene diamines, it may interact with its targets through nucleophilic aromatic substitution .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of N1-(4-fluorophenethyl)benzene-1,2-diamine’s action are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenethyl)benzene-1,2-diamine typically involves the reaction of 4-fluorophenethylamine with benzene-1,2-diamine under controlled conditions. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium hydroxide. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions in reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The product is typically purified through crystallization or distillation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The fluorine atom in the phenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N1-(4-fluorophenethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1,2-phenylenediamine: A related compound with similar structural features but lacking the phenethyl group.
4-Chloro-1,2-phenylenediamine: Another analog where the fluorine atom is replaced with chlorine.
4-Bromo-1,2-phenylenediamine: Similar to the above compounds but with a bromine atom instead of fluorine.
Uniqueness
N1-(4-fluorophenethyl)benzene-1,2-diamine is unique due to the presence of the fluorophenethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-N-[2-(4-fluorophenyl)ethyl]benzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)16/h1-8,17H,9-10,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGZFSFSQPGMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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